(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine
Description
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
3-methyl-N-(1,3-thiazol-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-8(2)3-4-10-5-9-6-11-7-12-9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
VIIXUSRGJOMGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 3-methylbutylamine with a thiazole derivative. One common method includes the use of 1,3-thiazol-5-ylmethyl chloride as a starting material, which reacts with 3-methylbutylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of various chemicals, including dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituent on the amine nitrogen critically influences physicochemical and biological properties. Key analogs include:
Key Observations:
- Branched Alkyl Chains (3-Methylbutyl): The 3-methylbutyl group in the target compound likely increases lipophilicity compared to cyclopropyl or methoxyethyl substituents. This could enhance membrane permeability but reduce water solubility .
- Aromatic vs. Aliphatic Substituents: Pyrazole or thiadiazole rings (e.g., ) may improve binding to aromatic receptors, whereas aliphatic chains favor non-specific interactions.
Pharmacological and Agrochemical Relevance
Neonicotinoid Derivatives (Thiamethoxam)
Thiamethoxam’s (1,3-thiazol-5-ylmethyl) group contributes to its systemic translocation in plants and high efficacy against sucking insects .
Metabolic Stability and Toxicity
- Cyclopropane-containing analogs (e.g., ) exhibit enhanced metabolic stability due to strain-resistant cyclic structures. The 3-methylbutyl chain may confer similar stability via steric hindrance.
- Neonicotinoids show low mammalian toxicity but high invertebrate specificity . Substituent hydrophobicity in the target compound could modulate species selectivity.
Physicochemical Properties
Implications:
- Higher lipophilicity in the target compound may favor non-polar environments (e.g., lipid membranes) but complicate formulation for aqueous applications.
Biological Activity
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound this compound features a thiazole ring, which is known for its diverse biological properties. Thiazoles are recognized for their ability to interfere with microbial metabolism, contributing to their antibacterial and antifungal activities.
Antimicrobial Activity
Thiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains. For instance:
- Mechanism of Action : Thiazoles disrupt microbial metabolism, leading to cell death.
- Activity Spectrum : They demonstrate efficacy against both Gram-positive and Gram-negative bacteria.
A study highlighted that thiazole derivatives exhibited varying degrees of antibacterial activity when tested against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting that modifications in the thiazole structure can enhance their antimicrobial potency.
Anticancer Activity
Recent investigations into the anticancer potential of thiazole derivatives have revealed promising results:
- Cell Line Studies : Compounds similar to this compound have been evaluated against several human cancer cell lines. For example, a related thiazole compound demonstrated an IC50 value between 0.36 and 0.86 μM across different cancer types, indicating potent antiproliferative effects .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of thiazole derivatives:
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| 10s | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | Antiproliferative |
| 1 | This compound | TBD | Antimicrobial/Anticancer |
The data suggests that structural modifications can significantly influence the biological activity of thiazole derivatives. The presence of specific substituents on the aromatic rings enhances interactions with biological targets like tubulin and microbial enzymes.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Anticancer Activity : A study focused on a series of N,4-diaryl-1,3-thiazole-2-amines demonstrated that modifications in the amino linker significantly impacted their antiproliferative activities against cancer cell lines .
- Antimicrobial Efficacy : Another investigation reported that thiazole complexes exhibited a mean zone of inhibition ranging from 4–21 mm against various bacterial strains compared to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-methylbutylamine and a thiazole-containing electrophile (e.g., 5-(chloromethyl)-1,3-thiazole). Key conditions include:
- Base Selection : Sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate substitution .
- Solvent System : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Microwave Assistance : Microwave irradiation reduces reaction time (e.g., 30–60 minutes) and improves yields (≥85%) compared to conventional heating .
Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm alkyl and thiazole proton environments. For example, thiazole protons resonate at δ 7.5–8.5 ppm, while methyl groups in the 3-methylbutyl chain appear at δ 0.8–1.5 ppm .
- X-ray Crystallography : Resolves tautomeric ambiguity (if applicable) and confirms bond lengths/angles. For related thiazole derivatives, planar geometries with dihedral angles <5° between aromatic rings are common .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error).
Advanced Research Questions
Q. How can tautomeric equilibria or structural isomerism in this compound lead to contradictions in spectroscopic data?
- Methodological Answer : Thiazole derivatives often exhibit tautomerism or annular isomerism, where electron-donating groups (e.g., amines) stabilize specific tautomers. For example:
- Contradiction Example : Discrepancies between NMR signals (indicating dynamic equilibrium) and X-ray data (showing a single tautomer).
- Resolution Strategy :
Low-Temperature NMR : Suppresses tautomer interconversion to isolate signals .
Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict dominant tautomers based on Gibbs free energy .
Crystallography : Defines the solid-state structure, which may differ from solution-phase equilibria .
Q. What experimental design principles apply when evaluating the biological activity of this compound in antimicrobial or antitumor assays?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., cisplatin) and solvent controls .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to model efficacy.
- Structure-Activity Relationship (SAR) : Modify thiazole substituents (e.g., halogenation) to correlate electronic effects with activity .
Q. How can researchers optimize the environmental stability or degradation pathways of this compound in laboratory settings?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents. Monitor degradation via HPLC-MS to identify byproducts (e.g., sulfoxides or cleavage products) .
- Hydrolytic Stability : Test pH-dependent stability (pH 2–12) at 37°C. Thiazole rings are prone to acidic hydrolysis, requiring buffered conditions for long-term storage .
- Waste Management : Segregate reaction waste containing thiazole moieties and neutralize acidic/basic residues before disposal .
Data Analysis and Contradiction Resolution
Q. What strategies address discrepancies between computational predictions and experimental results in reaction mechanism studies?
- Methodological Answer :
- Case Example : A proposed SN2 mechanism (computationally favored) conflicts with observed racemization (suggesting SN1).
- Resolution Steps :
Isotopic Labeling : Use O or deuterated substrates to track bond cleavage .
Kinetic Studies : Compare rate laws (e.g., first-order vs. zero-order in nucleophile) .
Stereochemical Analysis : Chiral HPLC or polarimetry to assess retention/inversion of configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
